

4-Methylpiperazin-2-one: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Methylpiperazin-2-one

Cat. No.: B1314284

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CAS Number: 34770-60-0[1] Molecular Formula: C₅H₁₀N₂O Molecular Weight: 114.15 g/mol

This technical guide provides a comprehensive overview of **4-Methylpiperazin-2-one**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in publicly available literature, this document consolidates foundational knowledge and presents plausible experimental approaches based on analogous piperazin-2-one derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methylpiperazin-2-one** is provided below.

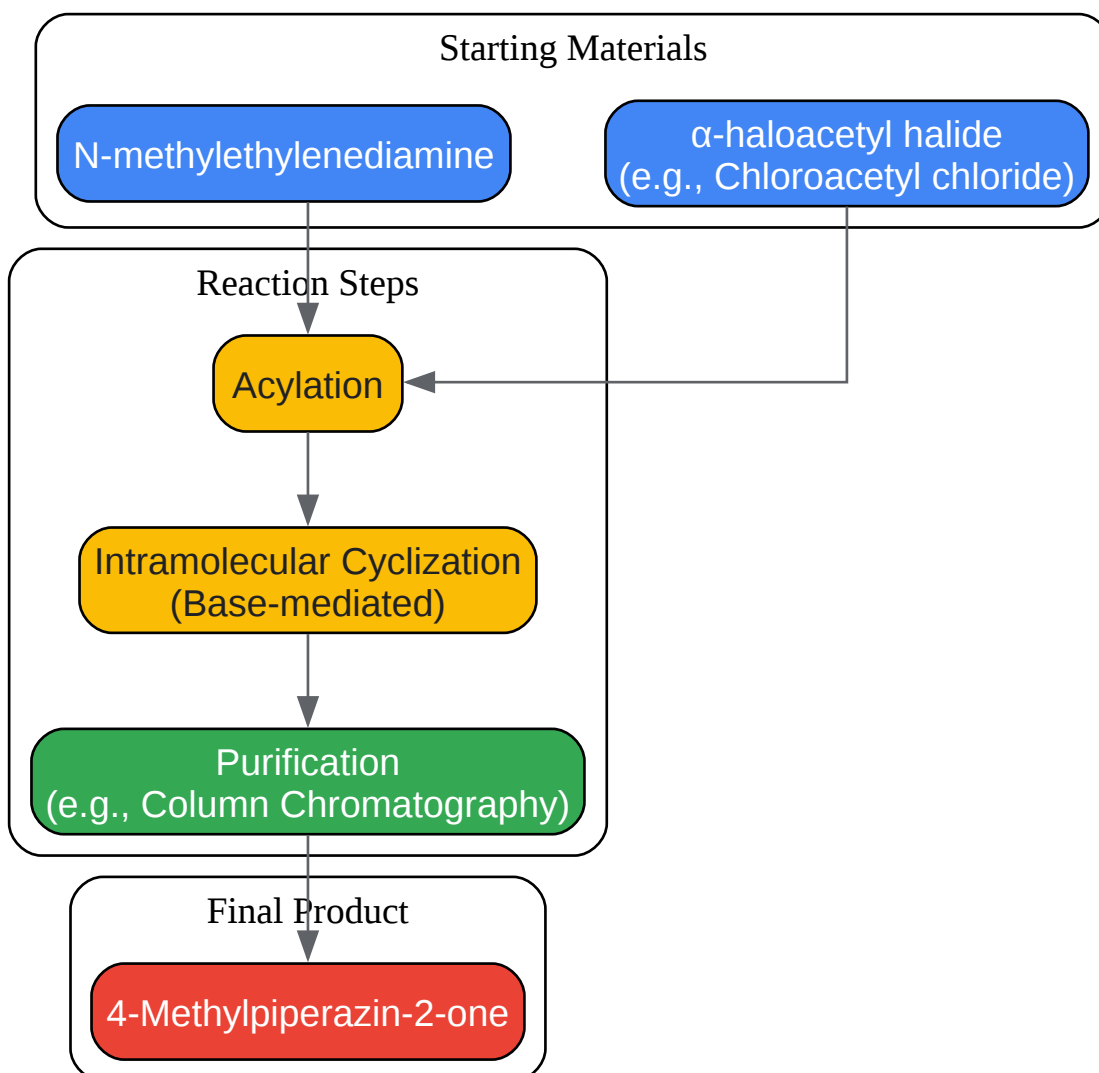
Property	Value	Reference
CAS Number	34770-60-0	[1]
Molecular Formula	C ₅ H ₁₀ N ₂ O	
Molecular Weight	114.15 g/mol	
Alternate Names	1-Methyl-3-oxopiperazine	[1]

Synthesis and Characterization

While a specific, detailed synthesis protocol for **4-Methylpiperazin-2-one** is not extensively documented, a plausible synthetic route can be extrapolated from general methods for piperazin-2-one synthesis. A common approach involves the cyclization of an appropriate N-substituted ethylenediamine derivative.

Proposed Synthetic Workflow

A potential synthetic pathway to **4-Methylpiperazin-2-one** is outlined below. This process would likely involve the reaction of N-methylethylenediamine with an α -haloacetyl halide, followed by an intramolecular cyclization.



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Proposed synthesis workflow for **4-Methylpiperazin-2-one**.

Experimental Protocol: General Synthesis of Piperazin-2-ones

The following is a generalized protocol that could be adapted for the synthesis of **4-Methylpiperazin-2-one**.

- **Acylation:** To a cooled (0 °C) solution of N-methylethylenediamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane), slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent.
- **Stir the reaction mixture** at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
- **Cyclization:** Add a stronger base (e.g., potassium carbonate or sodium hydride) to the reaction mixture to facilitate the intramolecular cyclization. The reaction may require heating.
- **Work-up and Purification:** After completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized **4-Methylpiperazin-2-one** would be achieved through standard spectroscopic methods. Expected spectral data, based on similar N-methylpiperazine structures, are summarized below.

Technique	Expected Features
^1H NMR	Signals corresponding to the N-methyl group (singlet, ~2.3-2.5 ppm), and methylene protons of the piperazinone ring (multiplets or triplets, ~2.5-3.5 ppm).[2]
^{13}C NMR	Resonances for the carbonyl carbon (~165-175 ppm), the N-methyl carbon (~45-50 ppm), and the two distinct methylene carbons of the piperazinone ring.
IR Spectroscopy	A strong absorption band for the amide carbonyl group (C=O) around 1650-1680 cm^{-1} .
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound ($m/z = 114.15$).

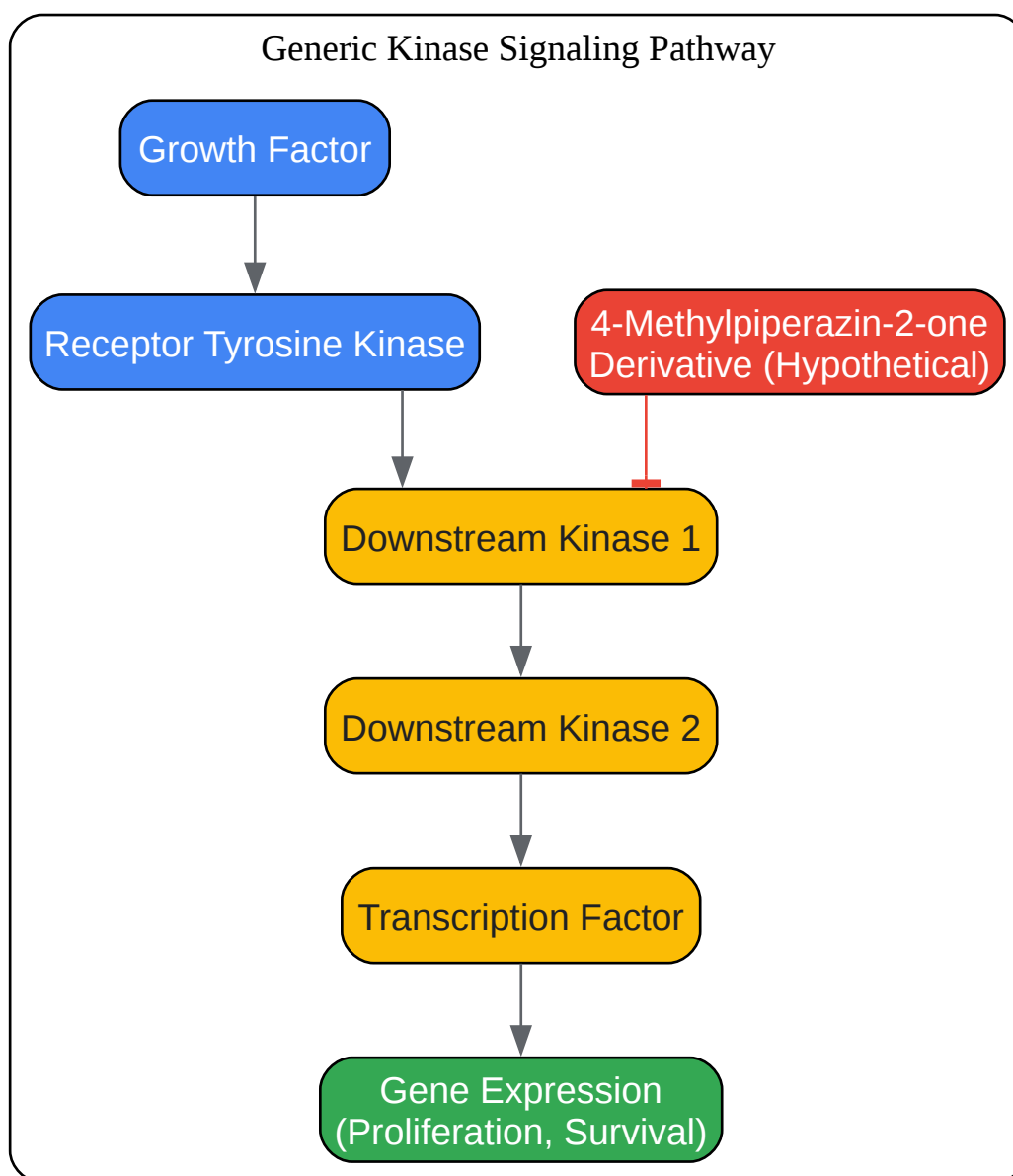
Potential Biological Activities and Signaling Pathways

While the specific biological activities of **4-Methylpiperazin-2-one** have not been extensively reported, the broader class of piperazin-2-one and N-methylpiperazine derivatives has shown a wide range of pharmacological effects. These include anticancer, antimicrobial, and enzyme inhibitory activities.[3]

Derivatives of N-methylpiperazine have been investigated as inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases.[4] Furthermore, some complex molecules containing the 4-methylpiperazine moiety have been shown to modulate the p53 signaling pathway, a critical regulator of cell cycle and apoptosis that is often dysregulated in cancer.[5]

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that is a common target for anticancer drugs containing piperazine scaffolds. Inhibition of such pathways can lead to decreased cell proliferation and survival.



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Hypothetical inhibition of a kinase pathway by a derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of **4-Methylpiperazin-2-one**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

- Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **4-Methylpiperazin-2-one** in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

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